SG-209

Description

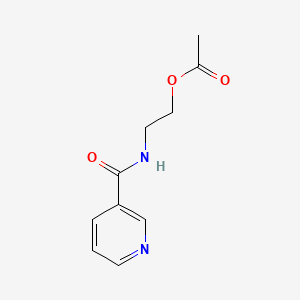

structure given in first source

Structure

3D Structure

Properties

IUPAC Name |

2-(pyridine-3-carbonylamino)ethyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3/c1-8(13)15-6-5-12-10(14)9-3-2-4-11-7-9/h2-4,7H,5-6H2,1H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQICNNKLTFYSLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCNC(=O)C1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90232353 | |

| Record name | SG 209 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90232353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83440-03-3 | |

| Record name | SG 209 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083440033 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SG 209 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90232353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Navigating the Ambiguity of SG-209: A Multifaceted Designator in Drug Development

The designation "SG-209" does not refer to a single, defined therapeutic agent. Instead, it appears as a common identifier for a variety of distinct research compounds, clinical trials, and even educational course codes within the scientific and medical landscape. This guide provides an in-depth analysis of the different entities associated with "SG-209" and similar nomenclature, clarifying their respective mechanisms of action and contexts for researchers, scientists, and drug development professionals.

SL-209: A Targeted Kinase Inhibitor in Oncology

One of the prominent entities is SL-209, a novel targeted molecular therapy currently under investigation for the treatment of various solid tumors, including lung, breast, and colorectal cancers.[1]

Mechanism of Action

SL-209 functions as a kinase inhibitor.[1] Kinases are crucial enzymes that regulate a multitude of cellular processes, including cell growth, proliferation, and survival. In many cancers, specific kinases become mutated or are overexpressed, leading to uncontrolled cell division and tumor progression. SL-209 is designed to selectively bind to and inhibit these aberrant kinases, thereby blocking the downstream signaling pathways that drive cancer cell growth and inducing apoptosis (programmed cell death).[1]

Furthermore, preclinical studies suggest that SL-209 can disrupt the tumor microenvironment, making cancer cells more susceptible to the body's immune response.[1] There is also an indication that SL-209 may have synergistic effects when used in combination with immunotherapies like checkpoint inhibitors.[1]

MS-209: A Reversal Agent for Multidrug Resistance

MS-209 is a novel quinoline derivative investigated for its ability to reverse P-glycoprotein (P-gp) mediated multidrug resistance (MDR) in cancer cells.[2] MDR is a significant challenge in cancer therapy where cancer cells become resistant to a broad range of chemotherapeutic agents.

Mechanism of Action

P-glycoprotein is an ATP-dependent efflux pump that is often overexpressed in cancer cells. It actively transports a wide variety of anticancer drugs out of the cell, thereby reducing their intracellular concentration and efficacy. MS-209 has been shown to restore the chemosensitivity of MDR cancer cells to drugs like etoposide, adriamycin, and vincristine in a dose-dependent manner.[2] While the precise molecular interaction is not detailed in the provided search results, it is suggested that MS-209 inhibits the function of P-gp, leading to the intracellular accumulation of chemotherapeutic agents and subsequent cell death.[2] In vivo studies in mice with small cell lung cancer metastases demonstrated that the combination of MS-209 with chemotherapy resulted in a marked inhibition of metastasis formation.[2]

SG-209 (Nicorandil Congener): A Potassium Channel Opener

In a different pharmacological context, SG-209 refers to a derivative of nicorandil, which acts as a potassium channel opener. This compound has been studied for its vasodilating properties.

Mechanism of Action

The mechanism of action of this SG-209 is centered on its ability to open ATP-sensitive potassium (K-ATP) channels in the smooth muscle cells of blood vessels. The opening of these channels leads to an efflux of potassium ions, which causes hyperpolarization of the cell membrane. This hyperpolarization, in turn, inhibits the influx of calcium ions through voltage-gated calcium channels, leading to smooth muscle relaxation and vasodilation. This mechanism is shared with its parent compound, nicorandil, which also possesses a nitric oxide-donating moiety contributing to its vasodilatory effects.

Clinical Trial and Course Identifiers

It is important to note that "SG-209" and similar codes are also used as identifiers for clinical trials and academic courses, which can lead to confusion.

-

GOG-0209: This was a Phase III clinical trial conducted by the Gynecologic Oncology Group (now part of NRG Oncology). The trial compared the efficacy and toxicity of two different chemotherapy regimens (paclitaxel and carboplatin versus doxorubicin, cisplatin, and paclitaxel) for the treatment of advanced or recurrent endometrial cancer.[3]

-

NSG 209: This is the course code for a Clinical Pharmacology course, which examines the pharmaceutical, pharmacokinetic, and pharmacodynamic aspects of various drugs.[4]

-

Nous-209: This is an "off-the-shelf" cancer vaccine designed to target 209 frameshift peptide neoantigens found in tumors with microsatellite instability (MSI).[5] It is being investigated in combination with pembrolizumab for the treatment of dMMR/MSI-H colorectal cancer.[5]

Conclusion

The term "SG-209" is not a unique identifier for a single drug. Instead, it represents a heterogeneous collection of molecules and trial identifiers across different areas of biomedical research and education. For drug development professionals, it is crucial to specify the context in which "SG-209" is being used to avoid ambiguity and to access the correct information. The mechanisms of action for SL-209 as a kinase inhibitor, MS-209 as a P-gp inhibitor, and the nicorandil congener SG-209 as a potassium channel opener are distinct and unrelated. Future inquiries and literature searches should be directed at the specific compound or trial of interest to obtain accurate and relevant data. Due to the lack of a single, defined "SG-209," a unified in-depth technical guide with comprehensive data tables and experimental protocols cannot be provided.

References

- 1. What is SL-209 used for? [synapse.patsnap.com]

- 2. A new quinoline derivative MS-209 reverses multidrug resistance and inhibits multiorgan metastases by P-glycoprotein-expressing human small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Carboplatin and Paclitaxel for Advanced Endometrial Cancer: Final Overall Survival and Adverse Event Analysis of a Phase III Trial (NRG Oncology/GOG0209) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. NSG 209 - Clinical Pharmacology - [catalog.naz.edu]

- 5. ASCO – American Society of Clinical Oncology [asco.org]

The Vasodilatory Role of SG-209: A Technical Guide to its Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

SG-209, chemically identified as 2-Nicotinamidoethyl acetate, is a structural analog of the antianginal drug nicorandil. Its primary pharmacological action in the vascular system is vasodilation. This is achieved predominantly through the opening of ATP-sensitive potassium (K-ATP) channels in vascular smooth muscle cells. Unlike its parent compound, nicorandil, the vasodilatory effect of SG-209 is independent of the nitric oxide-cyclic guanosine monophosphate (NO-cGMP) pathway. This technical guide provides a detailed overview of the mechanism of action, experimental protocols used for its characterization, and a summary of its functional effects.

Introduction

Vasodilation, the widening of blood vessels, is a critical physiological process that regulates blood flow and pressure. Pharmacological agents that induce vasodilation are essential in the management of cardiovascular diseases such as hypertension and angina pectoris. SG-209 is a nicorandil derivative that has been investigated for its vasodilatory properties. Structure-activity relationship studies have revealed that modifications to the nitrate ester group of nicorandil, as seen in SG-209 where it is replaced by an acetate group, significantly alter the mechanism of vasodilation. This document synthesizes the available scientific literature to provide an in-depth technical overview of SG-209's role in vasodilation.

Mechanism of Action: K-ATP Channel Opening

The primary mechanism by which SG-209 induces vasodilation is through the opening of ATP-sensitive potassium (K-ATP) channels in the plasma membrane of vascular smooth muscle cells.

The proposed signaling pathway is as follows:

-

Binding and Channel Activation: SG-209 directly interacts with and opens the K-ATP channels on vascular smooth muscle cells.

-

Potassium Efflux and Hyperpolarization: The opening of these channels leads to an increased efflux of potassium ions (K+) from the cell, down their electrochemical gradient.

-

Membrane Hyperpolarization: This net outward movement of positive charge results in hyperpolarization of the cell membrane, making it more negative.

-

Inhibition of Voltage-Gated Calcium Channels: The hyperpolarized state of the membrane inhibits the opening of voltage-gated L-type calcium channels (CaV1.2).

-

Reduced Calcium Influx: This inhibition leads to a decrease in the influx of extracellular calcium ions (Ca2+) into the vascular smooth muscle cell.

-

Decreased Intracellular Calcium: The overall concentration of free cytosolic Ca2+ is reduced.

-

Myosin Light Chain Dephosphorylation: With lower intracellular Ca2+, there is less activation of calmodulin and subsequently, myosin light chain kinase (MLCK). This shifts the balance towards myosin light chain phosphatase activity, leading to the dephosphorylation of the myosin light chain.

-

Smooth Muscle Relaxation and Vasodilation: The dephosphorylation of the myosin light chain prevents the formation of cross-bridges between actin and myosin filaments, resulting in relaxation of the vascular smooth muscle and, consequently, vasodilation.

This mechanism has been substantiated by studies demonstrating that the vasodilatory effects of SG-209 are competitively antagonized by glibenclamide, a well-established blocker of K-ATP channels.[1][2] In contrast, methylene blue, an inhibitor of guanylate cyclase, does not affect SG-209-induced relaxation, indicating that the nitric oxide/cGMP pathway is not involved.[1][2]

Signaling Pathway Diagram

Caption: Signaling pathway of SG-209-induced vasodilation.

Quantitative Data Summary

While the full-text articles containing the specific quantitative data from the primary studies by Ishibashi et al. and Satoh et al. were not accessible for this review, a summary of the expected data from such studies is presented below. This data is typically generated from concentration-response curves in ex vivo vasorelaxation experiments.

| Compound | Agonist | Preparation | EC50 (M) | Emax (% Relaxation) | Antagonist (pA2) |

| SG-209 | KCl or U46619 | Rabbit/Canine Arteries | Data not available | Data not available | Glibenclamide (pA2 not available) |

| Nicorandil | KCl or U46619 | Rabbit/Canine Arteries | Data not available | Data not available | Methylene Blue (pA2 not available) |

| SG-86 | KCl or U46619 | Rabbit/Canine Arteries | Data not available | Data not available | Data not available |

Note: The order of relaxant potency has been reported as: Nicorandil >> SG-209 > SG-212 = SG-103 > SG-86.[1][2] This indicates that SG-209 is less potent than nicorandil.

Experimental Protocols

The characterization of SG-209's vasodilatory properties relies on established in vitro pharmacology techniques, primarily wire myography using isolated arterial rings.

Wire Myography for Vasorelaxation Assay

This protocol describes a representative method for assessing the vasorelaxant effects of SG-209 on isolated arterial segments.

Objective: To determine the concentration-response relationship of SG-209-induced relaxation in pre-contracted arterial rings.

Materials and Reagents:

-

Animals: Male New Zealand White rabbits or canines.

-

Tissues: Thoracic aorta or coronary arteries.

-

Solutions:

-

Krebs-Henseleit Solution (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, Glucose 11.1.

-

High Potassium Solution (KPSS): Krebs-Henseleit solution with equimolar substitution of NaCl with KCl (e.g., 60 mM KCl).

-

Vasoconstrictors: Phenylephrine (Phe), U46619 (a thromboxane A2 analogue), or KCl.

-

Test Compound: SG-209 stock solution (e.g., in DMSO).

-

Antagonists: Glibenclamide, Methylene Blue.

-

-

Equipment:

-

Wire myograph system (e.g., DMT, Radnoti).

-

Organ bath chambers (10-20 mL).

-

Force transducer.

-

Data acquisition system (e.g., PowerLab, LabChart).

-

Dissection microscope and tools.

-

Gas mixture: 95% O2 / 5% CO2.

-

Water bath/heater for organ baths (37°C).

-

Methodology:

-

Tissue Preparation:

-

Euthanize the animal according to institutionally approved ethical guidelines.

-

Excise the desired artery (e.g., thoracic aorta) and place it in cold Krebs-Henseleit solution.

-

Under a dissection microscope, carefully remove adherent connective and adipose tissue.

-

Cut the artery into rings of 2-3 mm in length.

-

-

Mounting:

-

Mount each arterial ring on two fine wires (typically 40 µm diameter) within the jaws of the wire myograph chamber.

-

Submerge the mounted rings in the organ bath chambers filled with Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O2 / 5% CO2.

-

Allow the tissues to equilibrate for at least 60 minutes under a resting tension (e.g., 2 grams for rabbit aorta), with solution changes every 15-20 minutes.

-

-

Viability and Endothelium Integrity Check:

-

Induce a contraction with KPSS (e.g., 60 mM KCl).

-

After the contraction plateaus, wash the tissue with Krebs-Henseleit solution until the tension returns to baseline.

-

Pre-contract the rings with a submaximal concentration of an alpha-agonist like phenylephrine (e.g., 1 µM).

-

Once a stable plateau is reached, add a cumulative concentration of acetylcholine (e.g., 10 µM) to assess endothelium-dependent relaxation. A relaxation of >80% typically indicates intact endothelium.

-

-

Concentration-Response Curve Generation:

-

Wash the tissues and allow them to return to baseline tension.

-

For antagonist studies, incubate a set of rings with the antagonist (e.g., glibenclamide, 1-10 µM) for a specified period (e.g., 30 minutes) before pre-contraction.

-

Pre-contract all rings with a chosen agonist (e.g., KCl at 25 mM or U46619 at 10^-7 M) to approximately 80% of their maximal response.

-

Once the contraction is stable, add SG-209 cumulatively to the organ bath in increasing concentrations (e.g., from 10^-8 M to 10^-3 M), allowing the response to stabilize at each concentration before adding the next.

-

Record the isometric tension continuously.

-

-

Data Analysis:

-

Express the relaxation at each concentration of SG-209 as a percentage of the pre-contracted tension.

-

Plot the percentage relaxation against the logarithm of the SG-209 concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of SG-209 that produces 50% of the maximal relaxation) and the Emax (maximal relaxation).

-

Experimental Workflow Diagram

Caption: Experimental workflow for wire myography.

Conclusion

SG-209 is a vasodilator that acts as a potassium channel opener. Its mechanism is distinct from its parent compound, nicorandil, as it does not rely on the NO-cGMP pathway. The primary action of SG-209 is to hyperpolarize vascular smooth muscle cells by increasing potassium efflux through K-ATP channels, which in turn inhibits calcium influx and leads to vasorelaxation. This specific mechanism of action makes SG-209 and similar K-ATP channel openers valuable tools for cardiovascular research and potential therapeutic development. Further studies would be required to fully elucidate its pharmacokinetics, pharmacodynamics, and clinical potential.

References

SG-209: A Technical Overview of a K-ATP Channel Opener

For Researchers, Scientists, and Drug Development Professionals

Abstract

SG-209, chemically identified as 2-nicotinamidoethyl acetate, is a potassium channel opener and a derivative of the well-characterized antianginal agent, nicorandil. Emerging research has highlighted its role in activating ATP-sensitive potassium (K-ATP) channels, leading to vasodilation and pro-angiogenic effects. This technical guide provides a comprehensive overview of the current understanding of SG-209, including its mechanism of action, available preclinical data, and relevant experimental protocols. While specific quantitative data for SG-209 is limited in publicly available literature, this document aims to consolidate the existing knowledge and provide a framework for future research and development.

Introduction

Potassium channels are a diverse group of ion channels that play a crucial role in regulating cellular excitability, particularly in vascular smooth muscle and endothelial cells. The opening of these channels leads to potassium efflux, hyperpolarization of the cell membrane, and subsequent closure of voltage-gated calcium channels. This reduction in intracellular calcium concentration results in smooth muscle relaxation and vasodilation. ATP-sensitive potassium (K-ATP) channels are a unique subset of these channels that couple cellular metabolic state to electrical activity.

SG-209 has been identified as a direct activator of K-ATP channels. Its action is analogous to other K-ATP channel openers, suggesting its potential therapeutic application in conditions characterized by vasoconstriction or ischemia.

Chemical Properties

Table 1: Chemical Identification of SG-209

| Identifier | Value |

| IUPAC Name | 2-(nicotinamido)ethyl acetate |

| Synonyms | SG-209 |

| Molecular Formula | C10H12N2O3 |

| Molecular Weight | 208.21 g/mol |

| Chemical Structure | See Figure 1 |

Figure 1: Chemical Structure of SG-209 (2-nicotinamidoethyl acetate)

Caption: Chemical structure of 2-nicotinamidoethyl acetate (SG-209).

Mechanism of Action: K-ATP Channel Opening

SG-209 exerts its pharmacological effects primarily through the opening of ATP-sensitive potassium (K-ATP) channels. These channels are hetero-octameric protein complexes composed of four pore-forming inwardly rectifying potassium channel (Kir6.x) subunits and four regulatory sulfonylurea receptor (SURx) subunits.

The proposed signaling pathway for SG-209 is as follows:

-

Binding: SG-209 binds to the SURx subunit of the K-ATP channel.

-

Conformational Change: This binding induces a conformational change in the channel complex.

-

Channel Opening: The conformational change leads to the opening of the Kir6.x pore.

-

Potassium Efflux: The open channel allows for the efflux of potassium ions (K+) down their electrochemical gradient.

-

Hyperpolarization: The outward flow of positive charge results in hyperpolarization of the cell membrane.

-

Inhibition of Calcium Influx: Membrane hyperpolarization leads to the closure of voltage-dependent calcium channels (VDCCs).

-

Cellular Response: The resulting decrease in intracellular calcium concentration triggers various cellular responses, including smooth muscle relaxation (vasodilation) and modulation of endothelial cell function.

Caption: Proposed signaling pathway of SG-209 via K-ATP channel activation.

Preclinical Data

In Vitro Studies

-

Angiogenesis: Studies have shown that direct activation of K-ATP channels can induce angiogenic responses. SG-209, as a K-ATP channel activator, has been demonstrated to promote the proliferation and migration of endothelial cells, as well as the formation of cord-like structures in Matrigel assays. These effects were reportedly abrogated by K-ATP channel inhibitors such as glibenclamide.

Table 2: Summary of In Vitro Angiogenesis Data (Illustrative)

| Assay | Cell Line | SG-209 Concentration | Observed Effect | Inhibitor Control (Glibenclamide) |

| Cell Proliferation | bEnd.3 Mouse Endothelial Cells | Data not available | Increased proliferation | Effect abrogated |

| Cell Migration | bEnd.3 Mouse Endothelial Cells | Data not available | Increased migration | Effect abrogated |

| Tube Formation | Human Umbilical Vein Endothelial Cells (HUVECs) | Data not available | Increased cord-like formation | Effect abrogated |

| (Note: Specific quantitative data such as EC50 values are not available in the reviewed literature.) |

In Vivo Studies

-

Angiogenesis: In the chick chorioallantoic membrane (CAM) assay, SG-209 was shown to enhance angiogenesis, an effect that was also sensitive to K-ATP channel inhibition.

-

Vasodilation: As a derivative of nicorandil, SG-209 is reported to produce relaxation through potassium channel activation, contributing to its vasodilating action.

-

Tracheal Smooth Muscle Relaxation: In anesthetized dogs, SG-209 has been shown to dilate tracheal smooth muscle and increase tracheal blood flow.

Table 3: Summary of In Vivo Data (Illustrative)

| Model | Parameter Measured | Route of Administration | Dose Range | Observed Effect |

| Chick Chorioallantoic Membrane (CAM) | Angiogenesis | Topical | Data not available | Enhanced angiogenesis |

| Anesthetized Dogs | Tracheal Smooth Muscle Tone | Intravenous | Data not available | Dilation of tracheal smooth muscle |

| Anesthetized Dogs | Tracheal Blood Flow | Intravenous | Data not available | Increased tracheal blood flow |

| (Note: Specific quantitative data such as effective dose ranges are not available in the reviewed literature.) |

Experimental Protocols

The following are detailed, generic protocols for key experiments relevant to the study of SG-209. Specific parameters for SG-209 would need to be optimized.

Patch-Clamp Electrophysiology for K-ATP Channel Activity

This protocol describes a whole-cell patch-clamp experiment to measure the effect of SG-209 on K-ATP channel currents in a suitable cell line (e.g., HEK293 cells expressing Kir6.2/SUR1).

Materials:

-

HEK293 cells expressing the desired K-ATP channel subunits

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

-

Borosilicate glass capillaries for pipette pulling

-

External solution (in mM): 140 KCl, 1 MgCl2, 2 CaCl2, 10 HEPES, 10 Glucose (pH 7.4 with KOH)

-

Internal (pipette) solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 11 EGTA, with varying concentrations of ATP (e.g., 0.1 mM to induce channel opening) (pH 7.2 with KOH)

-

SG-209 stock solution (in DMSO)

-

Glibenclamide stock solution (in DMSO)

Procedure:

-

Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment.

-

Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.

-

Recording:

-

Place a coverslip with cells in the recording chamber and perfuse with external solution.

-

Approach a single cell with the patch pipette and form a gigaohm seal (>1 GΩ).

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Clamp the membrane potential at a holding potential of -60 mV.

-

Record baseline K-ATP currents.

-

-

Drug Application:

-

Perfuse the cell with the external solution containing the desired concentration of SG-209.

-

Record the change in current.

-

To confirm the involvement of K-ATP channels, co-apply glibenclamide with SG-209 and observe for inhibition of the SG-209-induced current.

-

-

Data Analysis: Analyze the current-voltage relationship and dose-response curves to determine the EC50 of SG-209.

Caption: Workflow for patch-clamp electrophysiology experiment.

In Vitro Endothelial Cell Tube Formation Assay

This assay assesses the ability of SG-209 to promote the formation of capillary-like structures by endothelial cells.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium

-

Basement Membrane Matrix (e.g., Matrigel)

-

96-well plates

-

SG-209 stock solution

-

Vehicle control (e.g., DMSO)

-

Positive control (e.g., VEGF)

-

Calcein AM (for visualization)

Procedure:

-

Plate Coating: Thaw Basement Membrane Matrix on ice and coat the wells of a 96-well plate. Incubate at 37°C for 30-60 minutes to allow for gelation.

-

Cell Seeding: Harvest HUVECs and resuspend them in medium containing different concentrations of SG-209, vehicle, or positive control.

-

Incubation: Seed the HUVECs onto the gelled matrix and incubate at 37°C in a CO2 incubator for 4-18 hours.

-

Visualization: Stain the cells with Calcein AM and visualize the tube formation using a fluorescence microscope.

-

Quantification: Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

Caption: Workflow for endothelial cell tube formation assay.

Safety and Toxicology

There is no publicly available information on the safety and toxicology profile of SG-209. Preclinical safety studies, including in vitro cytotoxicity assays and in vivo toxicology studies in relevant animal models, would be necessary to evaluate its therapeutic potential.

Conclusion and Future Directions

SG-209 is a promising potassium channel opener with demonstrated effects on vasodilation and angiogenesis in preclinical models. Its mechanism of action via K-ATP channel activation provides a solid rationale for its potential therapeutic use in cardiovascular and ischemic diseases. However, a significant gap exists in the publicly available data, particularly concerning quantitative pharmacology, detailed in vivo efficacy, and safety.

Future research should focus on:

-

Quantitative in vitro and in vivo pharmacology: Determining the potency and efficacy of SG-209 in various functional assays.

-

Selectivity profiling: Assessing the activity of SG-209 on different subtypes of K-ATP channels to understand its tissue-specific effects.

-

Pharmacokinetic and toxicological studies: Evaluating the absorption, distribution, metabolism, excretion, and safety profile of SG-209.

-

Efficacy in disease models: Investigating the therapeutic potential of SG-209 in relevant animal models of diseases such as hypertension, peripheral artery disease, and ischemic heart disease.

The elucidation of these key aspects will be critical in advancing SG-209 from a promising research compound to a potential therapeutic agent.

2-Nicotinamidoethyl Acetate: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Nicotinamidoethyl acetate, a compound closely related to the cardiovascular drug Nicorandil. The document details the historical discovery of this class of nicotinamide derivatives, focusing on the synthesis of its critical precursor, N-(2-hydroxyethyl)nicotinamide. It offers an in-depth exploration of various synthetic methodologies, complete with detailed experimental protocols and quantitative data. Furthermore, this guide presents key reaction pathways and experimental workflows in the form of structured diagrams to facilitate a clear understanding of the chemical processes involved.

Introduction and Discovery

The discovery of 2-Nicotinamidoethyl acetate and its analogues is intrinsically linked to the development of the antianginal drug Nicorandil. Research into nicotinamide derivatives as potential cardiovascular agents led to the synthesis of a new class of compounds with vasodilatory properties. Nicorandil, chemically known as 2-(nicotinamido)ethyl nitrate, was developed by Chugai Pharmaceutical Co., Ltd. and was first patented in 1976 and approved for medical use in Japan in 1983[1][2].

Nicorandil's unique dual mechanism of action, combining the properties of a nitrate donor and an ATP-sensitive potassium (K-ATP) channel opener, set it apart from other vasodilators[1][3][4]. This dual action allows it to dilate both large coronary arteries and reduce coronary vascular resistance, making it effective for treating angina pectoris[2]. The core structure, N-(2-hydroxyethyl)nicotinamide, is the immediate precursor to Nicorandil and, by extension, to its acetate derivative, 2-Nicotinamidoethyl acetate. The acetate form (CAS 83440-03-03) is recognized as a pharmaceutical reference standard, likely used in the quality control and analysis of Nicorandil and related compounds.

Synthesis Pathways

The synthesis of 2-Nicotinamidoethyl acetate is a multi-step process. The primary and most well-documented phase is the synthesis of the key intermediate, N-(2-hydroxyethyl)nicotinamide . This is typically followed by the esterification of the terminal hydroxyl group. While the nitration of this intermediate to form Nicorandil is extensively described in the literature, the specific acetylation to form 2-Nicotinamidoethyl acetate is less so. However, the acetylation can be achieved through standard organic chemistry procedures.

The overall synthesis can be visualized as a two-stage process:

-

Amide Formation : Synthesis of N-(2-hydroxyethyl)nicotinamide from a nicotinic acid derivative and ethanolamine.

-

Esterification : Conversion of the hydroxyl group of the intermediate to an acetate group.

Experimental Protocols and Data

Synthesis of N-(2-hydroxyethyl)nicotinamide

This intermediate is synthesized via the amidation of a nicotinic acid derivative with ethanolamine. Several methods have been reported, with variations in starting materials, solvents, and reaction conditions.

This method is noted for its efficiency, high yield, and purity, avoiding the use of chlorinated solvents.

Protocol:

-

Combine methyl nicotinate and liquid monoethanolamine in a reaction vessel.

-

Heat the mixture to 50-70°C (preferably 60°C) with continuous stirring.

-

Maintain the reaction for a period of 30 minutes to 10 hours (typically 4 hours) until completion.

-

After the reaction, cool the solution to 30-45°C.

-

Induce crystallization by adding an anti-solvent such as isopropyl ether.

-

Isolate the resulting white crystalline solid by filtration and dry under vacuum.

This method involves an activated nicotinic acid derivative.

Protocol:

-

Dissolve the hydrochloride salt of ethanolamine in dry dimethylformamide (DMF) and cool in an ice bath.

-

Add an equimolar amount of diisopropylethylamine (DIEA) and stir for 15 minutes.

-

Add an equimolar solution of N-succinimidyl-nicotinate dropwise under a nitrogen atmosphere.

-

Stir the resulting milky mixture for at least 30 minutes.

-

Filter off the N-hydroxysuccinimide precipitate.

-

Wash the DMF mixture with ether to remove any remaining precipitate.

-

Remove the solvent under high vacuum.

-

Triturate the resulting oily residue with ether to yield N-(2-hydroxyethyl)nicotinamide as a precipitate.

Quantitative Data for N-(2-hydroxyethyl)nicotinamide Synthesis

| Parameter | Method 1 (Solvent-Free) | Method 2 (from N-succinimidyl-nicotinate) |

| Starting Materials | Methyl Nicotinate, Ethanolamine | N-succinimidyl-nicotinate, Ethanolamine HCl, DIEA |

| Solvent | None | DMF, Ether |

| Temperature | 50-70°C (optimum 60°C) | Ice bath (0°C) to Room Temperature |

| Reaction Time | 4 hours | > 45 minutes |

| Yield | High (approaching 97%) | Not specified |

| Purity | High (>98%) | Purified by precipitation |

| Workup | Crystallization with anti-solvent | Filtration, extraction, and precipitation |

Data compiled from various sources, including patents and chemical suppliers[5].

Synthesis of 2-Nicotinamidoethyl Acetate

The final step is the acetylation of the primary alcohol group of N-(2-hydroxyethyl)nicotinamide. While specific literature detailing this exact transformation is sparse, a general and reliable method would involve reaction with an acetylating agent in the presence of a base.

Proposed General Protocol:

-

Dissolve N-(2-hydroxyethyl)nicotinamide in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

-

Add a slight excess of a base, such as triethylamine or pyridine, to the solution and cool in an ice bath.

-

Slowly add a slight excess of an acetylating agent (e.g., acetic anhydride or acetyl chloride) dropwise while stirring.

-

Allow the reaction to warm to room temperature and stir until completion (monitoring by TLC or LC-MS).

-

Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent.

-

Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography or recrystallization as needed.

Related Synthesis: Nitration to Nicorandil

For context, the most common transformation of the N-(2-hydroxyethyl)nicotinamide intermediate is nitration to produce Nicorandil. This process highlights the reactivity of the terminal hydroxyl group.

Protocol (Example from Patent EP2658839B1):

-

Charge a reaction flask with glacial acetic acid and 68% nitric acid.

-

Thermostat the system to 22°C and add acetic anhydride over approximately 15 minutes.

-

Stir for an additional 15 minutes.

-

Add N-(2-hydroxyethyl)nicotinamide in portions, maintaining the temperature at or below 22°C.

-

Stir for 30-90 minutes at 22°C, monitoring the reaction by HPLC until the starting material is consumed (<1%).

-

Pour the reaction mixture slowly into 24% aqueous ammonia, keeping the temperature below 35°C.

-

Cool the mixture to 5°C to induce precipitation.

-

Isolate the solid by filtration, wash with water, and dry at 40°C.

Quantitative Data for Nicorandil Synthesis

| Parameter | Value |

| Starting Material | N-(2-hydroxyethyl)nicotinamide |

| Reagents | Nitric Acid, Acetic Acid, Acetic Anhydride |

| Temperature | 10-30°C (preferred 22°C) |

| Reaction Time | 30-90 minutes |

| Yield | 89.1% - 93.8% |

| Workup | Quenching with aqueous ammonia, precipitation |

Data sourced from patent EP2658839B1[6].

Conclusion

2-Nicotinamidoethyl acetate is a significant compound within the family of nicotinamide derivatives, primarily serving as a reference standard in the context of the cardiovascular drug Nicorandil. Its synthesis hinges on the robust and high-yield production of the key intermediate, N-(2-hydroxyethyl)nicotinamide. While the direct synthesis of the acetate is not as widely documented as the corresponding nitrate (Nicorandil), it can be readily achieved through standard acetylation procedures. The methodologies and data presented in this guide offer a solid foundation for researchers and professionals working on the synthesis and analysis of this class of compounds.

References

- 1. Nicorandil Unveiled: A Detailed Overview of its Revolutionary R&D Breakthroughs, Mechanisms of Action, and Drug Target [synapse.patsnap.com]

- 2. Nicorandil - Wikipedia [en.wikipedia.org]

- 3. macsenlab.com [macsenlab.com]

- 4. Nicorandil: A drug with ongoing benefits and different mechanisms in various diseased conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. WO2012089769A1 - Process for the manufacture of nicorandil - Google Patents [patents.google.com]

- 6. EP2658839B1 - Process for the manufacture of nicorandil - Google Patents [patents.google.com]

SG-209 and Nicorandil: A Technical Examination of a Structure-Activity Relationship

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the pharmacological relationship between nicorandil, a dual-action antianginal agent, and its derivative, SG-209 (2-Nicotinamidoethyl acetate). Nicorandil exerts its therapeutic effects through two primary mechanisms: activation of adenosine triphosphate (ATP)-sensitive potassium (K-ATP) channels and nitric oxide (NO) donation, leading to vasodilation.[1][2][3][4][5][6] SG-209, a congener of nicorandil, has been investigated to elucidate the structure-activity relationship within this class of compounds. Experimental evidence indicates that while both compounds are effective potassium channel openers, their reliance on the nitric oxide signaling pathway differs significantly. This guide will synthesize the available data on their comparative pharmacology, present detailed experimental methodologies for their evaluation, and visualize the key signaling pathways and structural relationships.

Introduction

Nicorandil is an established therapeutic agent for the management of angina pectoris, functioning as both a potassium channel opener and a nitric oxide donor.[1][2][3][4][5][6] This dual mechanism of action contributes to its efficacy in coronary vasodilation and myocardial protection. To understand the distinct contributions of these two pathways, derivatives of nicorandil have been synthesized and evaluated. One such derivative is SG-209, 2-Nicotinamidoethyl acetate. Research into SG-209 has been instrumental in dissecting the structure-activity relationships of nicorandil-like compounds, specifically in differentiating the effects of K-ATP channel activation from those of nitrate-mediated signaling.

Comparative Pharmacology

The primary distinction between nicorandil and SG-209 lies in their mechanism of inducing vasodilation. While both compounds exhibit potent vasorelaxant properties, the underlying molecular pathways are different.

Mechanism of Action

-

Nicorandil: Exhibits a dual mechanism of action. It directly opens ATP-sensitive potassium channels, leading to hyperpolarization of vascular smooth muscle cells and subsequent relaxation.[1][2][3][4][5][6] Additionally, its nitrate moiety acts as a nitric oxide (NO) donor, which stimulates soluble guanylate cyclase (sGC), increasing intracellular cyclic guanosine monophosphate (cGMP) levels and causing further vasodilation.[1]

-

SG-209: Functions primarily as a potassium channel opener.[7] Studies have shown that its vasorelaxant effect is not associated with an increase in cGMP levels, indicating a lack of significant nitric oxide donor activity.[3] The activity of SG-209 is sensitive to blockade by glibenclamide, a specific inhibitor of ATP-sensitive potassium channels, further confirming its mechanism of action.

Quantitative Comparison of Vasodilator Potency

While the full text of the primary comparative studies is not publicly available, the abstracts suggest a difference in potency between the two compounds. The following table summarizes the expected qualitative and potential quantitative differences based on available information.

| Compound | Primary Mechanism of Action | Secondary Mechanism | Relative Potency (Qualitative) |

| Nicorandil | K-ATP Channel Opening & NO Donation | - | Higher |

| SG-209 | K-ATP Channel Opening | None | Lower than Nicorandil |

Note: The relative potency is inferred from structure-activity relationship studies described in abstracts. Specific EC50 values for direct comparison are not available in the searched literature.

Experimental Protocols

The following are detailed methodologies representative of the key experiments used to characterize and compare the pharmacological activities of nicorandil and SG-209. These protocols are based on standard practices in cardiovascular pharmacology.

In Vitro Vasodilation Assay in Isolated Arterial Rings

Objective: To determine and compare the vasorelaxant effects of nicorandil and SG-209.

Methodology:

-

Tissue Preparation: Male Wistar rats (250-300g) are euthanized by cervical dislocation. The thoracic aorta is carefully excised and placed in cold Krebs-Henseleit buffer (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.1). The aorta is cleaned of adherent connective tissue and cut into rings of 3-4 mm in length.

-

Mounting: The aortic rings are mounted in organ baths containing Krebs-Henseleit buffer, maintained at 37°C, and continuously gassed with 95% O2 and 5% CO2. The rings are connected to isometric force transducers for continuous recording of tension.

-

Equilibration and Pre-contraction: The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g. After equilibration, the rings are pre-contracted with a submaximal concentration of a vasoconstrictor agent, such as phenylephrine (1 µM) or KCl (60 mM), to induce a stable contractile tone.

-

Cumulative Concentration-Response Curves: Once a stable plateau of contraction is achieved, cumulative concentrations of nicorandil or SG-209 are added to the organ bath. The relaxation response is recorded as a percentage of the pre-contracted tone.

-

Role of K-ATP Channels: To investigate the involvement of K-ATP channels, a separate set of experiments is performed where the aortic rings are pre-incubated with glibenclamide (10 µM), a K-ATP channel blocker, for 30 minutes before the addition of the vasoconstrictor and subsequent cumulative addition of the test compounds.

-

Data Analysis: The relaxation responses are expressed as a percentage of the contraction induced by the vasoconstrictor. EC50 values (the concentration of the compound that produces 50% of its maximal effect) are calculated by non-linear regression analysis of the concentration-response curves.

Measurement of Cyclic GMP (cGMP) Levels

Objective: To determine the effect of nicorandil and SG-209 on intracellular cGMP levels in vascular tissue.

Methodology:

-

Tissue Incubation: Isolated aortic rings are prepared as described above and incubated in organ baths.

-

Drug Treatment: The rings are exposed to a fixed concentration of nicorandil or SG-209 (e.g., 10 µM) for a specified period (e.g., 10 minutes). A control group is treated with the vehicle.

-

Tissue Lysis: Following incubation, the tissues are rapidly frozen in liquid nitrogen and homogenized in a solution containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cGMP degradation.

-

cGMP Assay: The homogenates are centrifuged, and the supernatant is collected. The concentration of cGMP in the supernatant is determined using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.

-

Data Analysis: cGMP levels are expressed as pmol/mg of protein. The protein content of the tissue homogenates is determined using a standard protein assay, such as the Bradford assay.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the mechanisms of action and the logical flow of the experimental investigations.

Conclusion

The comparative analysis of nicorandil and its derivative, SG-209, provides valuable insights into the structure-activity relationship of this class of cardiovascular drugs. Nicorandil's dual mechanism of action, involving both K-ATP channel opening and nitric oxide donation, contributes to its robust vasodilatory and cardioprotective effects. In contrast, SG-209 acts predominantly as a K-ATP channel opener, demonstrating that the nitrate moiety of nicorandil is crucial for its cGMP-mediated effects. This distinction is fundamental for the rational design of new therapeutic agents targeting specific pathways in the management of cardiovascular diseases. Further research to obtain detailed quantitative data from direct comparative studies would be invaluable for a more complete understanding of their pharmacological profiles.

References

- 1. researchgate.net [researchgate.net]

- 2. CN113121425A - Nicorandil impurity compound, and preparation method, detection method and application thereof - Google Patents [patents.google.com]

- 3. Hydrogen sulfide is an endogenous stimulator of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Vasorelaxant mechanism of the new vasodilator, FK409 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanisms involved in the vasorelaxant effect of (-)-stepholidine in rat mesenteric small arteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanism of the vasodilatory action of nicorandil on coronary circulation in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physiological Effects of SG-209 (2-Nicotinamidoethyl acetate)

For Researchers, Scientists, and Drug Development Professionals

Abstract

SG-209, chemically identified as 2-Nicotinamidoethyl acetate, is a notable derivative of the anti-anginal drug Nicorandil.[1] Primarily characterized as a potassium channel opener, SG-209 exerts significant physiological effects, most prominently vasodilation.[1] This technical guide provides a comprehensive overview of the core physiological effects of SG-209, detailing its mechanism of action, summarizing key quantitative data from preclinical studies, and outlining the experimental protocols used in its evaluation. The information is intended to serve as a foundational resource for researchers and professionals engaged in drug development and cardiovascular pharmacology.

Core Physiological Effect: Vasodilation via Potassium Channel Opening

The principal physiological effect of SG-209 is the relaxation of smooth muscle, leading to vasodilation. This action is attributed to its function as a potassium channel opener.[1] By opening these channels in the cell membranes of vascular smooth muscle, SG-209 facilitates the efflux of potassium ions, leading to hyperpolarization of the cell membrane. This change in membrane potential inhibits the influx of calcium ions through voltage-gated calcium channels, resulting in muscle relaxation and, consequently, dilation of the blood vessels. This mechanism is crucial for its potential therapeutic applications in conditions characterized by vasoconstriction.

Signaling Pathway of SG-209-Induced Vasodilation

The signaling cascade initiated by SG-209 culminating in vasodilation is a well-understood process in vascular pharmacology. The following diagram illustrates this pathway.

Caption: Signaling pathway of SG-209 leading to vasodilation.

Quantitative Data Summary

While extensive clinical data for SG-209 is not publicly available, preclinical studies have provided valuable quantitative insights into its activity, particularly in comparison to its parent compound, Nicorandil.

| Parameter | Compound | Value/Effect | Experimental Model | Reference |

| Vasodilating Action | SG-209 | Potent vasodilator | Isolated rabbit aorta | |

| Structure-Activity | SG-209 | Derivative of Nicorandil | N/A | [1] |

| Effect on Tracheal Smooth Muscle | SG-209 | Dilates tracheal smooth muscle | In situ dog trachea | [1] |

| Effect on Tracheal Blood Flow | SG-209 | Increases blood flow | In situ dog trachea | [1] |

| Effect on Myometrium | SG-209 | Induces relaxation | Isolated human myometrium | [1] |

Experimental Protocols

The physiological effects of SG-209 have been elucidated through a variety of established experimental protocols. Below are summaries of the methodologies employed in key studies.

Isolated Tissue Bath for Vasodilation Studies

This protocol is fundamental for assessing the direct effect of vasoactive compounds on blood vessels.

Caption: Workflow for isolated tissue bath experiments.

Methodology:

-

Tissue Preparation: Experimental animals, such as rabbits, are euthanized, and the thoracic aorta is carefully excised. The aorta is then cleaned of connective tissue and cut into rings of a specified width.

-

Experimental Setup: The aortic rings are mounted in an organ bath containing a physiological salt solution (e.g., Krebs solution) maintained at 37°C and aerated with a mixture of 95% O2 and 5% CO2. The rings are connected to an isometric force transducer to record changes in tension.

-

Compound Testing: After an equilibration period, the aortic rings are pre-contracted with a vasoconstrictor agent like potassium chloride (KCl) or phenylephrine. Once a stable contraction is achieved, cumulative concentrations of SG-209 are added to the bath, and the resulting relaxation is recorded.

-

Data Analysis: The relaxation responses are expressed as a percentage of the pre-contraction. Dose-response curves are then constructed to determine the potency (EC50) and efficacy (maximal relaxation) of SG-209.

In Situ Tracheal Perfusion Model

This protocol allows for the investigation of a compound's effects on both the smooth muscle and vasculature of the trachea in a more physiologically relevant setting.

Methodology:

-

Animal Preparation: A dog is anesthetized, and the trachea is surgically exposed.

-

Perfusion Circuit: A segment of the trachea is isolated and perfused with the animal's own blood via a controlled pump system. Perfusion pressure is monitored continuously.

-

Drug Administration: SG-209 is administered into the perfusion circuit.

-

Measurement of Effects: Changes in tracheal smooth muscle tone are assessed, and alterations in blood flow are measured to determine the compound's effects on the tracheal vasculature.

Structure-Activity Relationship

SG-209 is a derivative of Nicorandil, and its chemical structure is key to its function. The modification of the nitrate group in Nicorandil to an acetate group in SG-209 alters its pharmacological profile while retaining the core potassium channel opening activity.

Caption: Structure-activity relationship of Nicorandil and its derivatives.

Conclusion

SG-209 (2-Nicotinamidoethyl acetate) is a well-characterized derivative of Nicorandil that functions as a potassium channel opener, leading to vasodilation. Preclinical studies have demonstrated its efficacy in relaxing various smooth muscles. The experimental protocols outlined in this guide provide a basis for further investigation into its pharmacological properties and potential therapeutic applications. For researchers in cardiovascular drug development, SG-209 represents an interesting molecule for studying the structure-activity relationships of potassium channel openers.

References

The Structure-Activity Relationship of Pyrrolobenzodiazepine (PBD) Dimers: A Technical Guide

An In-depth Examination of a Potent Class of DNA-Interactive Anticancer Agents

Introduction

Pyrrolobenzodiazepine (PBD) dimers are a class of highly potent synthetic antitumor agents that bind to the minor groove of DNA and form covalent interstrand cross-links, leading to cell death.[1][2] Their exceptional cytotoxicity has made them a focal point of cancer research, particularly as payloads for antibody-drug conjugates (ADCs).[3] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of PBD dimers, detailing the key structural features that govern their biological activity. While the specific compound "SG-209" was initially queried, the available scientific literature points more prominently to a well-studied PBD dimer, SJG-136 (also known as SG2000), and its analogues.[4] Therefore, this guide will focus on the extensive SAR data available for the PBD dimer class, with SJG-136 serving as a primary exemplar.

Core Structure and Mechanism of Action

The fundamental structure of a PBD dimer consists of two PBD monomer units linked together. Each PBD monomer is composed of a tricyclic system containing an aromatic A-ring, a diazepine B-ring, and a pyrrolidine C-ring.[3] The key to their biological activity lies in the electrophilic N10-C11 imine moiety (or a precursor that can generate it in situ) within each PBD unit.[3][5]

The mechanism of action involves a sequence-selective binding to the DNA minor groove.[1][6] The PBD dimer then forms covalent aminal bonds between the C11 position of each PBD unit and the C2-amino group of guanine bases on opposite DNA strands.[5] This results in a highly cytotoxic DNA interstrand cross-link, which blocks DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[2] A significant feature of PBD dimer-induced DNA adducts is that they cause minimal distortion of the DNA helix, which may help them evade cellular repair mechanisms.[1][7]

References

- 1. adcreview.com [adcreview.com]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. From Anthramycin to Pyrrolobenzodiazepine (PBD)‐Containing Antibody–Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SG2285, a novel C2-aryl-substituted pyrrolobenzodiazepine dimer pro-drug that cross-links DNA and exerts highly potent antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effect of base sequence on the DNA cross-linking properties of pyrrolobenzodiazepine (PBD) dimers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. SJG-136 (NSC 694501), a novel rationally designed DNA minor groove interstrand cross-linking agent with potent and broad spectrum antitumor activity: part 1: cellular pharmacology, in vitro and initial in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

Unable to Proceed: Clarification Required for "SG-209"

A comprehensive search for the pharmacological profile of a compound designated "SG-209" has yielded ambiguous results, preventing the creation of the requested in-depth technical guide. While no specific agent with the "SG-209" identifier was found, the search revealed several distinct therapeutic agents and clinical trial identifiers that include the number "209".

The identified entities are:

-

MS-209 : A quinoline-based agent designed to reverse multidrug resistance in cancer cells. It has been studied for its ability to enhance the effectiveness of chemotherapy drugs like docetaxel in resistant tumors.[1]

-

Nous-209 (NOUS-209) : An investigational off-the-shelf cancer vaccine. This genetic vaccine is designed to target 209 specific frameshift peptide neoantigens found in tumors with deficient mismatch repair (dMMR) or high microsatellite instability (MSI-H).[2][3][4] It is currently in clinical trials, often in combination with immune checkpoint inhibitors like pembrolizumab.[2][3][4][5]

-

HY209 : A synthesized form of sodium taurodeoxycholate. It acts as an agonist for the G-protein coupled receptor 19 (GPCR19) and is being investigated for its potential to inhibit inflammasome activation in conditions like sepsis.[6]

-

CA209-7R9 : This appears to be an identifier for a clinical trial involving the anti-PD-1 antibody Nivolumab.[7]

Given the distinct nature of these agents—ranging from a small molecule drug resistance reverser to a genetic cancer vaccine and a GPCR19 agonist—it is not possible to determine which, if any, is the subject of your request.

To proceed with generating the detailed technical guide, please provide clarification on the specific identity of "SG-209". Additional information, such as the compound's class, therapeutic area, or any associated research institutions, would be beneficial in identifying the correct agent and its pharmacological profile.

References

- 1. MS-209, a quinoline-type reversal agent, potentiates antitumor efficacy of docetaxel in multidrug-resistant solid tumor xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ASCO – American Society of Clinical Oncology [asco.org]

- 3. Facebook [cancer.gov]

- 4. researchgate.net [researchgate.net]

- 5. clinicaltrials.eu [clinicaltrials.eu]

- 6. Safety, Tolerability and Pharmacokinetics of Intravenous Sodium Taurodeoxycholate, HY209, a GPCR19 Agonist Inhibiting Inflammasomal Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Current Clinical Trials [nccs.com.sg]

Methodological & Application

Application Notes and Protocols for SG-209 in Smooth Muscle Relaxation Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

SG-209, a derivative of the well-characterized K+ channel opener Nicorandil, presents a compelling candidate for smooth muscle relaxation studies. Its primary mechanism of action involves the activation of ATP-sensitive potassium (KATP) channels, leading to hyperpolarization of the smooth muscle cell membrane and subsequent relaxation. Unlike its parent compound, Nicorandil, the relaxant effects of SG-209 are not associated with a significant increase in cyclic guanosine monophosphate (cGMP) levels.[1] This specificity makes SG-209 a valuable tool for investigating the direct role of KATP channel activation in modulating smooth muscle tone across various tissue types.

These application notes provide detailed protocols for utilizing SG-209 in in vitro smooth muscle relaxation assays, with a focus on vascular, tracheal, and uterine smooth muscle. The included methodologies, data presentation guidelines, and visual diagrams are designed to facilitate the effective design and execution of experiments for researchers in pharmacology and drug development.

Data Presentation

Quantitative Analysis of Vasorelaxant Effects

The potency of SG-209 and a reference compound, Nicorandil, in inducing relaxation of pre-contracted vascular smooth muscle is summarized below. The data is presented as pD2 values (-log[EC50]) and the corresponding EC50 values calculated from them.

| Compound | Tissue | Pre-contraction Agent | pD2 (-log[EC50]) | EC50 (M) | Reference |

| SG-209 | Rabbit Aorta | Phenylephrine (10⁻⁷ M) | 3.59 ± 0.07 | 2.57 x 10⁻⁴ | [1] |

| Nicorandil | Rabbit Aorta | Phenylephrine (10⁻⁷ M) | 5.95 ± 0.10 | 1.12 x 10⁻⁶ | [1] |

Signaling Pathways and Experimental Workflow

Signaling Pathway of SG-209 in Vascular Smooth Muscle Relaxation

Caption: Signaling pathway of SG-209-induced smooth muscle relaxation.

General Experimental Workflow for Smooth Muscle Relaxation Assays

Caption: General workflow for in vitro smooth muscle relaxation assays.

Experimental Protocols

Protocol 1: Vascular Smooth Muscle Relaxation Assay (Aortic Rings)

1. Materials and Reagents:

-

Animals: Male New Zealand White rabbits (2.5-3.0 kg).

-

Physiological Salt Solution (PSS): Krebs-Henseleit solution (in mM): 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, and 11.1 glucose.

-

Tools: Dissection instruments, organ bath system with isometric force transducers, data acquisition system, 95% O2 / 5% CO2 gas mixture.

-

Drugs: SG-209, Nicorandil (for comparison), Phenylephrine (vasoconstrictor), appropriate solvents (e.g., DMSO).

2. Tissue Preparation:

-

Humanely euthanize the rabbit and excise the thoracic aorta.

-

Immediately place the aorta in ice-cold PSS.

-

Carefully remove adhering fat and connective tissue.

-

Cut the aorta into rings of 3-4 mm in width. For some experiments, the endothelium may be mechanically removed by gently rubbing the intimal surface with a wooden stick.

3. Experimental Setup:

-

Mount each aortic ring in an organ bath chamber filled with PSS, maintained at 37°C, and continuously bubbled with 95% O2 / 5% CO2.

-

Connect one end of the ring to a fixed hook and the other to an isometric force transducer.

-

Apply a resting tension of 2.0 g and allow the tissue to equilibrate for at least 60-90 minutes, with PSS changes every 15-20 minutes.

4. Experimental Procedure:

-

After equilibration, elicit a reference contraction with 60 mM KCl. Wash the tissue and allow it to return to baseline.

-

Induce a stable, submaximal contraction with a specific concentration of phenylephrine (e.g., 10⁻⁷ M).

-

Once the contraction reaches a stable plateau, add SG-209 cumulatively to the organ bath in increasing concentrations (e.g., 10⁻⁶ M to 10⁻³ M).

-

Allow the tissue to reach a steady-state response at each concentration before adding the next.

-

Record the isometric tension continuously throughout the experiment.

5. Data Analysis:

-

Express the relaxation at each concentration of SG-209 as a percentage of the pre-contraction induced by phenylephrine.

-

Plot the percentage of relaxation against the logarithm of the molar concentration of SG-209 to generate a concentration-response curve.

-

Calculate the EC50 (the concentration of SG-209 that produces 50% of the maximal relaxation) and the pD2 (-log EC50) from the curve using non-linear regression analysis.

Protocol 2: Tracheal Smooth Muscle Relaxation Assay

1. Materials and Reagents:

-

Animals: Guinea pigs or rats.

-

PSS: Krebs-Henseleit solution.

-

Tools: As described in Protocol 1.

-

Drugs: SG-209, Carbachol or Histamine (bronchoconstrictors).

2. Tissue Preparation:

-

Humanely euthanize the animal and excise the trachea.

-

Place the trachea in ice-cold PSS.

-

Dissect the trachea into rings (2-3 cartilage rings wide).

-

Cut the cartilage opposite the smooth muscle to form a strip.

3. Experimental Setup:

-

Suspend the tracheal strip in an organ bath containing PSS at 37°C, aerated with 95% O2 / 5% CO2.

-

Attach one end to a fixed hook and the other to a force transducer.

-

Apply an initial tension of 1.0 g and allow for a 60-minute equilibration period, with regular PSS changes.

4. Experimental Procedure:

-

After equilibration, induce a sustained contraction with a suitable agonist like carbachol (e.g., 10⁻⁶ M) or histamine.

-

Once a stable contraction is achieved, add SG-209 in a cumulative manner.

-

Record the relaxant responses as described for the vascular smooth muscle assay.

5. Data Analysis:

-

Analyze the data as described in Protocol 1 to determine the potency (EC50/pD2) and efficacy (maximal relaxation) of SG-209 on tracheal smooth muscle.

Protocol 3: Uterine Smooth Muscle (Myometrium) Relaxation Assay

1. Materials and Reagents:

-

Tissue Source: Myometrial biopsies from non-pregnant or pregnant patients (with appropriate ethical approval and informed consent) or from animal models (e.g., rats, mice).

-

PSS: Krebs-Henseleit or similar physiological solution.

-

Tools: As described in Protocol 1.

-

Drugs: SG-209, Oxytocin or Prostaglandin F2α (PGF2α) to induce contractions, or observe effects on spontaneous contractions.

2. Tissue Preparation:

-

Obtain myometrial tissue and immediately place it in cold PSS.

-

Dissect the myometrium into longitudinal strips (e.g., 2 mm x 10 mm).

3. Experimental Setup:

-

Mount the myometrial strips in an organ bath at 37°C with continuous aeration.

-

Apply a resting tension of 1.0 g and allow for an equilibration period of at least 60 minutes, during which spontaneous contractions may develop.

4. Experimental Procedure:

-

Spontaneous Contractions: Once regular spontaneous contractions are established, add SG-209 cumulatively to assess its effect on the amplitude and frequency of these contractions.

-

Agonist-Induced Contractions: If spontaneous activity is low, induce tonic contractions with an agonist like PGF2α or phasic contractions with oxytocin.

-

Once a stable contractile pattern is achieved, add SG-209 cumulatively.

-

Record the changes in isometric tension.

5. Data Analysis:

-

For tonic contractions, analyze the data as a percentage of relaxation as described in Protocol 1.

-

For phasic contractions, the effects on both the amplitude and frequency of contractions should be quantified. The activity integral (area under the curve) can also be used to assess overall contractility.

-

Determine the IC50 (concentration causing 50% inhibition) for the reduction in contraction amplitude or activity integral.

Conclusion

SG-209 serves as a selective KATP channel activator for the study of smooth muscle physiology. The protocols outlined in these application notes provide a robust framework for characterizing the relaxant effects of SG-209 in various smooth muscle tissues. The provided signaling pathway and workflow diagrams offer a clear visual guide for understanding its mechanism and for experimental planning. The quantitative data for vascular smooth muscle offers a benchmark for future studies, and the detailed methodologies will enable researchers to generate high-quality, reproducible data for other smooth muscle types, thereby contributing to a deeper understanding of the therapeutic potential of KATP channel modulation.

References

Application Notes and Protocols for Vasodilation Studies of a Novel Investigational Compound

Audience: Researchers, scientists, and drug development professionals.

Introduction:

These application notes provide a comprehensive overview of the experimental protocols for evaluating the vasodilatory properties of a novel investigational compound. The described methodologies are designed to assess the compound's efficacy, potency, and mechanism of action in ex vivo and in vitro models. The protocols are intended to guide researchers in pharmacology, physiology, and drug discovery in their investigation of new therapeutic agents targeting vascular tone.

Experimental Protocols

Ex Vivo Assessment of Vasodilation using Wire Myography

This protocol details the use of wire myography to assess the vasodilatory effect of the test compound on isolated arterial rings.

Materials:

-

Krebs-Henseleit buffer (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 D-glucose)

-

Phenylephrine (PE) or other suitable vasoconstrictor

-

Acetylcholine (ACh) or Sodium Nitroprusside (SNP) as positive controls

-

Test compound stock solution

-

Isolated arterial segments (e.g., rat aorta, mesenteric artery)

-

Wire myograph system

-

Dissection microscope

-

Standard laboratory glassware and consumables

Procedure:

-

Tissue Preparation:

-

Euthanize the experimental animal according to approved institutional guidelines.

-

Carefully dissect the desired artery and place it in cold Krebs-Henseleit buffer.

-

Under a dissection microscope, clean the artery of adhering connective and adipose tissue.

-

Cut the artery into rings of 2-3 mm in length.

-

-

Mounting:

-

Mount the arterial rings on the two tungsten wires of the wire myograph chamber.

-

Submerge the rings in the myograph chamber containing Krebs-Henseleit buffer, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.

-

-

Equilibration and Viability Check:

-

Allow the rings to equilibrate for 60-90 minutes under a resting tension (determined during normalization).

-

Wash the rings with fresh Krebs-Henseleit buffer every 15-20 minutes.

-

To assess viability, contract the rings with a high-potassium solution (e.g., 60 mM KCl).

-

After washing out the high-potassium solution, pre-contract the rings with a submaximal concentration of a vasoconstrictor (e.g., phenylephrine, 1 µM).

-

Once a stable contraction plateau is reached, assess endothelium integrity by adding a cumulative concentration of acetylcholine (e.g., 10⁻⁹ to 10⁻⁵ M). A relaxation of >80% indicates intact endothelium.

-

-

Vasodilation Assay:

-

Wash the rings and allow them to return to baseline tension.

-

Pre-contract the rings again with the chosen vasoconstrictor to approximately 80% of the maximal response.

-

Once a stable plateau is reached, add the test compound in a cumulative, concentration-dependent manner (e.g., 10⁻¹⁰ to 10⁻⁴ M).

-

Record the relaxation response at each concentration.

-

-

Data Analysis:

-

Express the relaxation response as a percentage of the pre-contraction induced by the vasoconstrictor.

-

Plot the concentration-response curve and calculate the EC₅₀ (half-maximal effective concentration) and Emax (maximum effect).

-

In Vitro Assessment of Nitric Oxide (NO) Production in Endothelial Cells

This protocol describes the measurement of nitric oxide production in cultured endothelial cells in response to the test compound, a key mechanism of vasodilation.[1][2]

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable endothelial cell line

-

Endothelial cell growth medium

-

DAF-FM diacetate (a fluorescent probe for NO)

-

Phosphate-buffered saline (PBS)

-

Test compound

-

Positive control (e.g., Bradykinin or ACh)

-

Fluorescence microplate reader or fluorescence microscope

Procedure:

-

Cell Culture:

-

Culture HUVECs in endothelial cell growth medium at 37°C in a humidified atmosphere of 5% CO2.

-

Seed the cells in 96-well black, clear-bottom plates and grow to 80-90% confluency.

-

-

Loading with DAF-FM Diacetate:

-

Wash the cells twice with PBS.

-

Incubate the cells with DAF-FM diacetate (e.g., 5 µM) in PBS for 30-60 minutes at 37°C.

-

Wash the cells three times with PBS to remove excess probe.

-

-

Compound Treatment:

-

Add fresh PBS or cell culture medium to the wells.

-

Add the test compound at various concentrations. Include a vehicle control and a positive control.

-

Incubate for a specified period (e.g., 15-30 minutes).

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity using a microplate reader with excitation at ~495 nm and emission at ~515 nm.

-

-

Data Analysis:

-

Subtract the background fluorescence (wells with no cells).

-

Express the data as a fold increase in fluorescence over the vehicle control.

-

Plot the concentration-response curve and determine the EC₅₀.

-

Data Presentation

Table 1: Vasodilatory Potency and Efficacy of the Test Compound

| Parameter | Test Compound | Acetylcholine (Positive Control) |

| EC₅₀ (M) | [Insert Value] | [Insert Value] |

| Emax (%) | [Insert Value] | [Insert Value] |

| n (number of rings) | [Insert Value] | [Insert Value] |

Table 2: Nitric Oxide Production in Endothelial Cells

| Parameter | Test Compound | Bradykinin (Positive Control) |

| EC₅₀ (M) | [Insert Value] | [Insert Value] |

| Maximum Fold Increase | [Insert Value] | [Insert Value] |

| n (number of wells) | [Insert Value] | [Insert Value] |

Mandatory Visualizations

Caption: Proposed signaling pathway for test compound-induced vasodilation.

Caption: Experimental workflow for the wire myography vasodilation assay.

Caption: Workflow for the in vitro nitric oxide production assay.

References

Application Notes and Protocols: In Vitro Application of Novel Compounds on Myometrium Tissue

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive set of application notes and protocols for the in vitro evaluation of novel compounds, exemplified by the hypothetical compound SG-209, on myometrial tissue. The following sections detail the necessary procedures for tissue preparation, contractility assays, and molecular analyses to characterize the effects of a test article on uterine smooth muscle function. The protocols are designed to be adaptable for various research and drug development purposes.

Introduction

The myometrium, the smooth muscle layer of the uterus, plays a critical role in maintaining uterine quiescence during pregnancy and generating forceful contractions during labor. Dysregulation of myometrial contractility can lead to preterm labor, a major cause of neonatal morbidity and mortality, or uterine atony, a leading cause of postpartum hemorrhage. Therefore, the development of novel therapeutic agents that can modulate myometrial function is of significant clinical interest.

These application notes provide a framework for the initial in vitro screening and characterization of new chemical entities, using "SG-209" as a placeholder, for their potential effects on myometrial tissue. The described protocols are based on established methodologies for studying uterine smooth muscle physiology.[1][2][3]

Data Presentation

Consistent and clear data presentation is crucial for the interpretation and comparison of experimental results. All quantitative data from the described experiments should be summarized in the tables below.

Table 1: Effect of SG-209 on Spontaneous Myometrial Contractions

| Concentration (µM) | Amplitude (% of Control) | Frequency (% of Control) | Area Under the Curve (AUC, % of Control) |

| Vehicle (Control) | 100 | 100 | 100 |

| 0.1 | |||

| 1 | |||

| 10 | |||

| 100 |

Table 2: Effect of SG-209 on Agonist-Induced Myometrial Contractions

| Agonist | SG-209 Concentration (µM) | Amplitude (% of Agonist Control) | Frequency (% of Agonist Control) | Area Under the Curve (AUC, % of Agonist Control) |

| Oxytocin (10 nM) | Vehicle | 100 | 100 | 100 |

| 1 | ||||

| 10 | ||||

| Prostaglandin F2α (1 µM) | Vehicle | 100 | 100 | 100 |

| 1 | ||||

| 10 |

Experimental Protocols

The following protocols provide detailed methodologies for the key experiments required to assess the in vitro effects of a novel compound on myometrium tissue.

Myometrial Tissue Preparation

This protocol is adapted from established methods for the isolation and preparation of human myometrial strips for in vitro studies.[1][3][4][5]

Materials:

-

Myometrial biopsies obtained from consenting patients undergoing cesarean section.

-

Krebs-Henseleit (K-H) solution (in mM: 118 NaCl, 4.7 KCl, 1.2 MgSO₄, 1.2 KH₂PO₄, 2.5 CaCl₂, 25 NaHCO₃, 11 Glucose), aerated with 95% O₂ / 5% CO₂.

-

Dissecting microscope.

-

Fine forceps and scissors.

Procedure:

-

Transport myometrial biopsies to the laboratory in ice-cold K-H solution.

-

Under a dissecting microscope, carefully dissect away the serosa and endometrium to isolate the myometrial smooth muscle.

-

Cut longitudinal strips of myometrium (approximately 2 mm x 2 mm x 10 mm).

-

Store the prepared strips in aerated K-H solution at room temperature until mounting in the organ bath.

Myometrial Contractility Assay (Organ Bath)

This protocol describes the use of an organ bath system to measure the contractile activity of isolated myometrial strips.[2][3][5]

Materials:

-

Organ bath system with isometric force transducers.

-

Krebs-Henseleit (K-H) solution.

-